N-(2-Bromo-5-chloropyridin-3-yl)acetamide
Description
N-(2-Bromo-5-chloropyridin-3-yl)acetamide is an organic compound with the molecular formula C7H6BrClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Properties
Molecular Formula |
C7H6BrClN2O |
|---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
N-(2-bromo-5-chloropyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H6BrClN2O/c1-4(12)11-6-2-5(9)3-10-7(6)8/h2-3H,1H3,(H,11,12) |
InChI Key |
SHUDZJOVJUUQLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=CC(=C1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-chloropyridin-3-yl)acetamide typically involves the reaction of 2-bromo-5-chloropyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-5-chloropyridin-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-(2-Bromo-5-chloropyridin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-chloropyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-2-chloropyridin-3-yl)acetamide
- N-(2-Bromo-5-fluoropyridin-3-yl)acetamide
- N-(2-Bromo-5-methylpyridin-3-yl)acetamide
Uniqueness
N-(2-Bromo-5-chloropyridin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(2-Bromo-5-chloropyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a bromine and chlorine atom on the pyridine ring, which contributes to its biological activity. The synthesis typically involves the reaction of 2-bromo-5-chloropyridine with acetic anhydride in the presence of a base like triethylamine, followed by purification steps to isolate the desired product.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as:
- Antimicrobial Agent : Exhibiting activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Demonstrating cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.
- Enzyme Inhibitor : Acting as an inhibitor for specific enzymes involved in critical metabolic pathways.
The compound primarily interacts with biological targets through the following mechanisms:
- Inhibition of Enzymes : It has been shown to inhibit enzymes such as cytochrome P450, affecting drug metabolism and leading to altered pharmacokinetics of co-administered drugs.
- Modulation of Cell Signaling : this compound influences cell signaling pathways, which can lead to changes in gene expression related to apoptosis and oxidative stress response .
- Impact on Metabolic Pathways : The compound is involved in various metabolic pathways, affecting overall cellular metabolism and energy production.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of this compound demonstrated significant activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
This data suggests that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains .
Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound exhibits cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings indicate that the compound may have potential applications in cancer treatment, warranting further investigation into its mechanisms and efficacy .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. In silico modeling indicates compliance with Lipinski's rule of five, suggesting good oral bioavailability and drug-like properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
